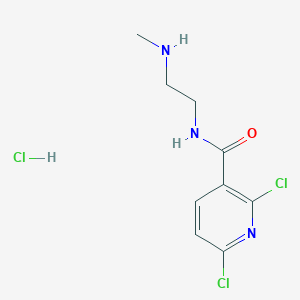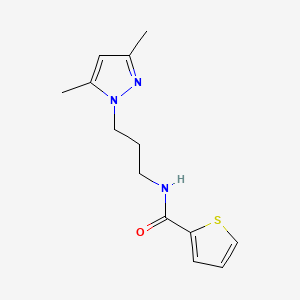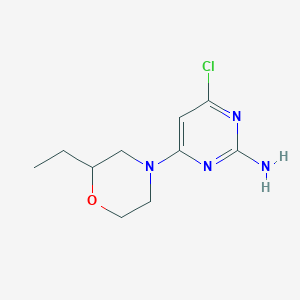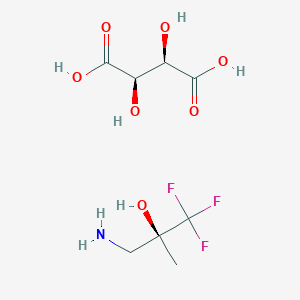
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, as well as trifluoromethyl and succinate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol with (2R,3R)-2,3-dihydroxysuccinic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. The choice of method depends on the desired scale of production and the specific requirements of the application.
化学反应分析
Types of Reactions
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
作用机制
The mechanism by which (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development .
相似化合物的比较
Similar Compounds
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol: Lacks the succinate moiety but shares similar functional groups.
(2R,3R)-2,3-Dihydroxysuccinic acid: Contains the succinate moiety but lacks the trifluoromethyl and amino groups.
Uniqueness
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in various fields of research .
属性
分子式 |
C8H14F3NO7 |
|---|---|
分子量 |
293.19 g/mol |
IUPAC 名称 |
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H8F3NO.C4H6O6/c1-3(9,2-8)4(5,6)7;5-1(3(7)8)2(6)4(9)10/h9H,2,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t3-;1-,2-/m01/s1 |
InChI 键 |
CWRLZKYQXSRQQK-CGSHOFOJSA-N |
手性 SMILES |
C[C@](CN)(C(F)(F)F)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC(CN)(C(F)(F)F)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


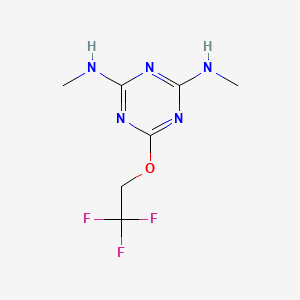
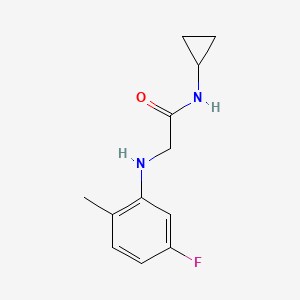
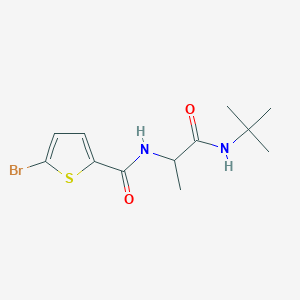
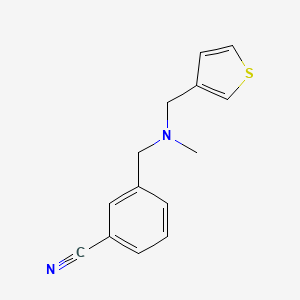

![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B14904796.png)
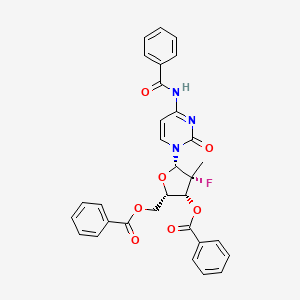
![(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B14904808.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid](/img/structure/B14904815.png)

